N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0994135
InChI:
InChI=1S/C26H26ClN3O3/c1-19-17-21(27)7-12-24(19)33-18-25(31)28-22-8-10-23(11-9-22)29-13-15-30(16-14-29)26(32)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,28,31)
SMILES:
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Molecular Formula:
C26H26ClN3O3
Molecular Weight:
464 g/mol
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC0994135
Molecular Formula: C26H26ClN3O3
Molecular Weight: 464 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26ClN3O3 |
|---|---|
| Molecular Weight | 464 g/mol |
| IUPAC Name | N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C26H26ClN3O3/c1-19-17-21(27)7-12-24(19)33-18-25(31)28-22-8-10-23(11-9-22)29-13-15-30(16-14-29)26(32)20-5-3-2-4-6-20/h2-12,17H,13-16,18H2,1H3,(H,28,31) |
| Standard InChI Key | LLPSDLBOZDYJQX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator